3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2090962-90-4
VCID: VC3150062
InChI: InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8,13H2,1H3
SMILES: COC1=CC=CC2=C1CCN2C(=O)CCN
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one

CAS No.: 2090962-90-4

Cat. No.: VC3150062

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one - 2090962-90-4

Specification

CAS No. 2090962-90-4
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 3-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one
Standard InChI InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8,13H2,1H3
Standard InChI Key BZAGKVRFLIXZNB-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CCN2C(=O)CCN
Canonical SMILES COC1=CC=CC2=C1CCN2C(=O)CCN

Introduction

Chemical Structure and Properties

Structural Features

3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one possesses several distinct structural elements that define its chemical identity:

  • An indoline core (bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring)

  • A methoxy (-OCH3) substituent at the 4-position of the indoline ring

  • A propan-1-one moiety (three-carbon ketone chain) attached to the indoline nitrogen

  • A terminal amino group on the propyl chain

The presence of these diverse functional groups creates a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, a basic nitrogen center, and an aromatic system.

Physicochemical Properties

Based on structural analysis and comparison with similar indoline derivatives, the following physicochemical properties can be predicted for 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC12H16N2O2Structural analysis
Molecular WeightApproximately 220-230 g/molCalculated from atomic masses
Physical StateLikely crystalline solid at room temperatureBased on similar indoline derivatives
SolubilityLikely soluble in organic solvents (dichloromethane, ethanol); limited water solubilityBased on functional group analysis
LogPApproximately 1.5-2.0Estimated from structure
Hydrogen Bond Donors1 (NH2 group)Structural analysis
Hydrogen Bond Acceptors3 (indoline N, C=O, OCH3)Structural analysis

Synthesis Methodologies

Synthetic Challenges and Considerations

Several factors would require optimization in the synthesis of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one:

  • Regioselectivity: Ensuring acylation occurs specifically at the indoline nitrogen

  • Protection Strategy: Selection of appropriate protecting groups for the amino functionality during synthesis

  • Reaction Conditions: Optimization of temperature, solvent, and reaction time

  • Purification: Development of effective purification protocols to obtain high-purity material

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H-NMR spectral features for 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one would include:

  • Aromatic protons from the indoline ring (approximately 6.5-7.5 ppm)

  • Methoxy protons appearing as a singlet (approximately 3.7-3.9 ppm)

  • Methylene protons adjacent to the carbonyl group (approximately 2.4-2.6 ppm)

  • Methylene protons adjacent to the amino group (approximately 2.8-3.2 ppm)

  • Indoline ring methylene protons (approximately 2.9-3.5 ppm)

  • Amino protons appearing as a broad singlet (approximately 1.5-2.0 ppm)

Similar methodologies to those used for analyzing related compounds like 1-(4-phenylquinolin-2-yl)propan-1-one could be applied, with appropriate modifications for the different core structure .

Infrared (IR) Spectroscopy

Expected key IR absorption bands would include:

  • N-H stretching from the primary amine (3300-3500 cm⁻¹)

  • C=O stretching from the amide carbonyl (1650-1680 cm⁻¹)

  • C-O stretching from the methoxy group (1050-1150 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peak corresponding to the molecular weight

  • Fragment peaks resulting from cleavage of the propanone chain

  • Fragment peaks resulting from loss of the amino group

  • Characteristic fragmentation pattern of the indoline core

Predictive approaches similar to those used for compounds like 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one could provide insight into the expected fragmentation patterns .

Biological Activities and Applications

Structure-Activity Relationship Analysis

Comparison with structurally similar compounds provides insight into potential biological properties:

CompoundStructural RelationshipPotential Biological Implications
3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amineDiffers in methoxy position and lacks carbonyl groupMay share neurological activity but with different receptor subtype selectivity
3-amino-1-(4-methylpiperazin-1-yl)propan-1-oneContains similar aminopropanone chain but with piperazine instead of indolineMay share some functional group interactions but with different pharmacokinetic profile
1-(4-Amino-3-methylpiperidin-1-yl)propan-1-oneContains similar propanone moiety but with piperidine instead of indolineMay target similar receptors but with altered binding affinity

Key Structural Elements Affecting Activity

Several features of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one likely contribute to its biological profile:

  • Indoline Core: Provides a rigid, planar aromatic system capable of π-stacking interactions with protein binding pockets.

  • Methoxy Group: The position and orientation of this group may influence receptor subtype selectivity and lipophilicity.

  • Carbonyl Functionality: Serves as a hydrogen bond acceptor and influences the conformational flexibility of the molecule.

  • Terminal Amino Group: Provides a basic center for ionic interactions and hydrogen bonding, potentially important for target recognition.

Computational Analysis

Molecular Modeling Predictions

Computational approaches similar to those applied to related heterocyclic compounds could provide valuable insights into the properties of 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one :

  • Density Functional Theory (DFT) Calculations: Could predict optimized geometry, electron distribution, and reactivity parameters.

  • Molecular Electrostatic Potential (MEP) Analysis: Would reveal charge distribution patterns relevant to molecular recognition.

  • Docking Studies: Could predict binding modes with potential protein targets.

Predicted Physical Parameters

Based on computational approaches applied to similar compounds, the following parameters could be predicted:

ParameterPrediction MethodSignificance
Collision Cross SectionIon mobility techniquesImportant for analytical characterization and structural confirmation
HOMO-LUMO Energy GapDFT calculationsIndicator of chemical reactivity and stability
Thermodynamic PropertiesStatistical thermodynamicsPrediction of behavior under various conditions

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